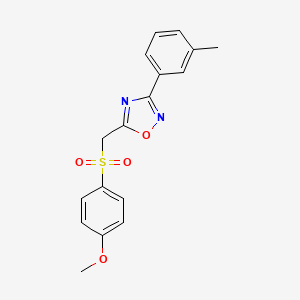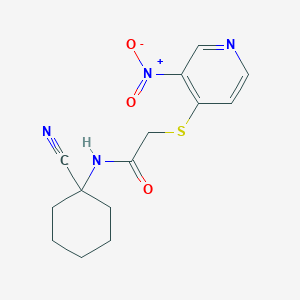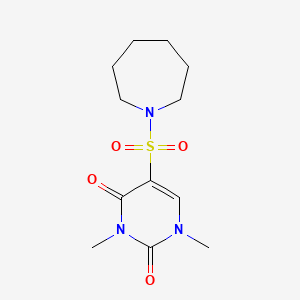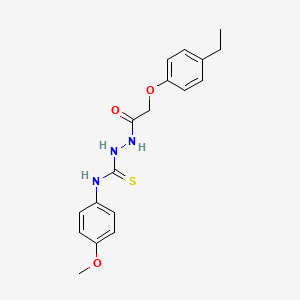![molecular formula C17H19N3O5 B2728347 2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide CAS No. 2109589-83-3](/img/structure/B2728347.png)
2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide" is a synthetic compound that belongs to the class of pyrimidinones. This compound is characterized by its unique furo[3,4-d]pyrimidinone core, which plays a crucial role in its biological and chemical properties. The presence of the methoxyethyl and acetamide groups in its structure contributes to its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide" typically involves a multi-step process:
Formation of the furo[3,4-d]pyrimidinone core: This step involves the cyclization of a suitable precursor, such as a 2,4-diaminopyrimidine, with an aldehyde or ketone under acidic or basic conditions.
Phenyl substitution: Introduction of the phenyl group can be achieved through a Friedel-Crafts acylation reaction.
Acetamide group attachment: The acetamide group is often introduced via an amidation reaction, where an amine reacts with an acyl chloride or an ester in the presence of a base.
Methoxyethyl group attachment: This step involves the reaction of the furo[3,4-d]pyrimidinone derivative with a methoxyethyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing the synthetic route for scalability, cost-effectiveness, and environmental sustainability. Methods such as flow chemistry and catalytic processes are commonly employed to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
"2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide" undergoes several types of reactions:
Oxidation: The compound can be oxidized to form various functional derivatives, using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound is possible using agents such as lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The acetamide and methoxyethyl groups can be substituted by other functional groups via nucleophilic substitution reactions, using reagents such as sodium azide or ammonia.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may lead to hydroxylated derivatives, while reduction typically yields amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, "2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide" is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential role as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes that are crucial for cellular processes, making it a potential candidate for drug development.
Medicine
Medically, this compound is being investigated for its anti-inflammatory and anticancer properties. Its ability to interact with specific molecular targets in cells makes it a potential therapeutic agent.
Industry
In industry, this compound is used as a starting material for producing various pharmaceuticals and agrochemicals. Its reactivity and versatility make it suitable for large-scale production.
Mechanism of Action
The mechanism of action of "2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide" involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The furo[3,4-d]pyrimidinone core is essential for its binding affinity, while the methoxyethyl and acetamide groups enhance its solubility and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-(2-ethyl)acetamide
2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-(2-hydroxyethyl)acetamide
Uniqueness
Compared to similar compounds, "2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide" stands out due to its unique combination of functional groups. The presence of the methoxyethyl group enhances its solubility and biological activity, making it more effective in various applications. Additionally, its specific molecular structure allows for higher binding affinity to certain targets, distinguishing it from other similar compounds.
And there you go! This compound is pretty fascinating
Properties
IUPAC Name |
2-(2,5-dioxo-4-phenyl-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl)-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5/c1-24-8-7-18-13(21)9-20-12-10-25-16(22)14(12)15(19-17(20)23)11-5-3-2-4-6-11/h2-6,15H,7-10H2,1H3,(H,18,21)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHDKPYTCJWEQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C2=C(C(NC1=O)C3=CC=CC=C3)C(=O)OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[(2,6-dimethylmorpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2728267.png)

![5-({[3-(carboxymethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid](/img/structure/B2728269.png)
![2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2728271.png)

![({Imidazo[2,1-b][1,3]thiazol-6-yl}methyl)(methoxy)amine dihydrochloride](/img/structure/B2728273.png)
![1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-(3-methoxypropyl)piperidine-4-carboxamide](/img/structure/B2728275.png)
![2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2728276.png)




![Ethyl 5-(2,6-difluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2728287.png)
